Fumonisin FP1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

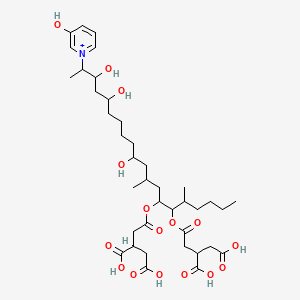

Fumonisin FP1, also known as fumonisin FP(1), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.

化学反应分析

Hydrolytic Reactions

Fumonisins undergo hydrolytic cleavage under alkaline conditions. For example:

-

FB1 hydrolysis : The tricarballylic acid side chains of fumonisin B1 (FB1) are cleaved to form hydrolyzed fumonisin B1 (HFB1) or aminopentol (AP1) via base-catalyzed reactions .

-

Modified forms : N-(1-deoxy-D-fructos-1-yl)-fumonisin B1 (NDF-FB1), a modified FB1, releases FB1 in vivo through hydrolysis in rats .

While FP1 is not explicitly described, analogous reactions likely apply to other fumonisin derivatives.

Enzymatic Interactions

Fumonisins competitively inhibit ceramide synthase (CerS) due to structural similarity to sphingoid bases:

-

Mechanism : The aminopentol moiety of FB1 binds to CerS’s sphinganine site, while tricarballylic acid groups interact with the fatty acyl-CoA binding site .

-

Acylation : Hydrolyzed FB1 (AP1) acts as a CerS substrate, forming N-palmitoyl-AP1, a potent CerS inhibitor .

This suggests FP1 may similarly disrupt sphingolipid metabolism if structurally analogous.

Detoxification Strategies

Studies on FB1 detoxification provide insights into potential reactions involving FP1:

-

Thermal treatment : Protocatechuic acid (PCA) removes 71.43% of FB1 at 80°C for 2 hours .

-

Binding agents : Anti-FB1 monoclonal antibodies reduce toxicity by 25.9% in embryonated eggs .

These methods could theoretically extend to FP1, though experimental validation is needed.

Structural Modifications

Key structural features influencing fumonisin reactivity include:

| Feature | Role in Reactivity |

|---|---|

| Tricarballylic acid groups | Participate in hydrolysis and metal chelation . |

| Aminopentol backbone | Mimics sphingoid bases, enabling enzyme inhibition . |

FP1’s reactivity would depend on its functional groups and backbone structure.

Research Gaps

No peer-reviewed studies directly address FP1’s chemical reactions. Current knowledge relies on extrapolation from FB1 and its derivatives. Future work should:

-

Characterize FP1’s stability under varying pH/temperature.

-

Evaluate its interaction with detoxifying agents (e.g., PCA).

-

Assess enzymatic kinetics with CerS homologs.

属性

CAS 编号 |

182063-58-7 |

|---|---|

分子式 |

C39H62NO16+ |

分子量 |

800.9 g/mol |

IUPAC 名称 |

2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C39H61NO16/c1-5-6-10-24(3)37(56-36(50)20-27(39(53)54)18-34(47)48)32(55-35(49)19-26(38(51)52)17-33(45)46)16-23(2)15-28(41)11-7-8-12-29(42)21-31(44)25(4)40-14-9-13-30(43)22-40/h9,13-14,22-29,31-32,37,41-42,44H,5-8,10-12,15-21H2,1-4H3,(H4-,43,45,46,47,48,51,52,53,54)/p+1 |

InChI 键 |

PUBXIIADYBXHSN-UHFFFAOYSA-O |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

规范 SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

同义词 |

fumonisin FP(1) fumonisin FP1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。